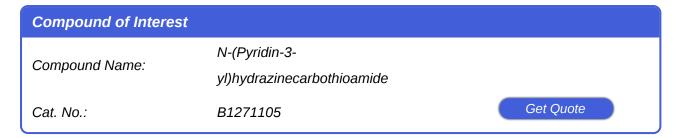


Crystal structure of N-(Pyridin-3-yl)hydrazinecarbothioamide

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An In-depth Technical Guide on the Crystal Structure of Pyridyl Hydrazinecarbothioamides for Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed overview of the structural and synthetic aspects of pyridyl hydrazinecarbothioamides, with a focus on the crystallographic data of a representative compound, N-(Pyridin-2-yl)hydrazinecarbothioamide, a close structural isomer of N-(Pyridin-3-yl)hydrazinecarbothioamide. This information is valuable for researchers in medicinal chemistry and drug design, offering insights into the molecular geometry and intermolecular interactions that can influence biological activity.

Introduction

Hydrazinecarbothioamides, also known as thiosemicarbazides, are a class of compounds that have garnered significant interest in the field of medicinal chemistry due to their wide range of biological activities, including antimicrobial and anticancer properties.[1] The incorporation of a pyridine ring into the thiosemicarbazide scaffold can modulate these activities through various mechanisms, such as chelation with metal ions or interactions with biological targets. Understanding the three-dimensional structure of these molecules is crucial for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents.

Synthesis of N-(Pyridin-yl)hydrazinecarbothioamide



A general and efficient method for the synthesis of N-(Pyridin-yl)hydrazinecarbothioamides involves a two-step process.[1] The first step is the preparation of a key intermediate, followed by its reaction with various aldehydes or ketones. While the search results provide specific examples for other derivatives, a generalized protocol can be described.

Experimental Protocol: General Synthesis

Step 1: Synthesis of Pyridyl Thiosemicarbazide Intermediate

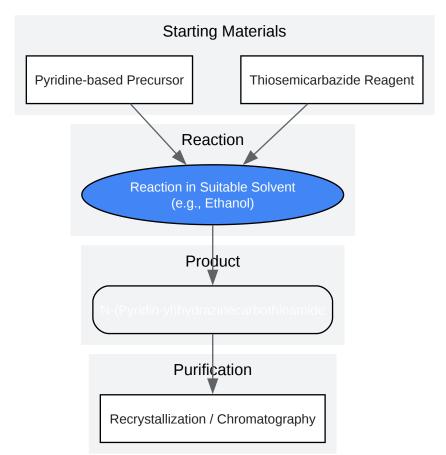
A common route to synthesize the core structure involves the reaction of a pyridine-containing starting material with a source of the thiosemicarbazide moiety.

Step 2: Formation of N-(Pyridin-yl)hydrazinecarbothioamide Derivatives

The pyridyl thiosemicarbazide intermediate is then reacted with an appropriate electrophile to yield the final product. For the parent compound, this step might be a direct synthesis. A representative synthesis for a related compound involves stirring the reactants in a suitable solvent, often with catalytic amounts of acid.[1]

The following diagram illustrates a generalized workflow for the synthesis of hydrazinecarbothioamide derivatives.





General Synthesis Workflow for Hydrazinecarbothioamide Derivatives

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Caption: General synthesis workflow for N-(Pyridin-yl)hydrazinecarbothioamide.

Crystal Structure Analysis

While specific crystallographic data for **N-(Pyridin-3-yl)hydrazinecarbothioamide** was not found in the initial search, a detailed study on its isomer, N-(Pyridin-2-

yl)hydrazinecarbothioamide, provides valuable insights into the structural characteristics of this class of compounds.[2] The data reveals the molecule crystallizes as the thione tautomer.[2]

Crystallographic Data



The single-crystal X-ray diffraction data for N-(Pyridin-2-yl)hydrazinecarbothioamide (C₆H₈N₄S) is summarized in the table below.[2]

Parameter	Value
Crystal System	Monoclinic
Space Group	C2/c
a (Å)	15.5846 (17)
b (Å)	10.1592 (11)
c (Å)	11.1622 (12)
β (°)	121.118 (2)
Volume (ų)	1513.0 (3)
Z	8
Calculated Density (Mg m ⁻³)	1.477
Radiation	Mo Kα (λ = 0.71073 Å)
Temperature (K)	293
R-factor	0.035

Molecular and Crystal Packing Features

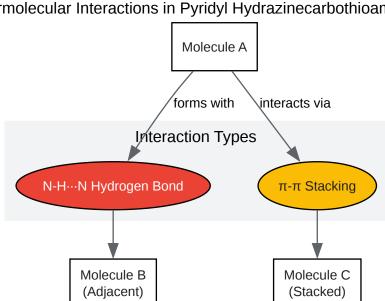
The crystal structure of N-(Pyridin-2-yl)hydrazinecarbothioamide exhibits several key features:

- Tautomeric Form: The molecule exists in the thione tautomeric form.[2]
- Intramolecular Hydrogen Bonding: The structure is stabilized by intramolecular N-H···N and S···H-N hydrogen bonds, which contribute to the near planarity of the molecule.[2]
- Intermolecular Interactions: Intermolecular N-H···N hydrogen bonds link the molecules into one-dimensional chains.[2]



• π - π Stacking: The pyridine rings of adjacent molecules are involved in π - π stacking interactions, further stabilizing the crystal packing.[2]

The following diagram illustrates the key intermolecular interactions that govern the crystal packing.



Intermolecular Interactions in Pyridyl Hydrazinecarbothioamides

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Caption: Key intermolecular interactions in the crystal structure.

Conclusion

The crystallographic analysis of N-(Pyridin-2-yl)hydrazinecarbothioamide provides a solid foundation for understanding the structural properties of N-(Pyridin-3-

yl)hydrazinecarbothioamide and related compounds. The presence of a planar structure stabilized by both intra- and intermolecular hydrogen bonds, along with π - π stacking, are critical features that will influence the compound's physicochemical properties and its interactions with biological macromolecules. This detailed structural information is invaluable for the design and development of new hydrazinecarbothioamide-based therapeutic agents.



Further studies to obtain the specific crystal structure of the 3-pyridyl isomer are warranted to delineate the subtle structural differences that may impact its biological profile.

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